N,N-diethyl-2-[3-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide
Description
Properties
IUPAC Name |
N,N-diethyl-2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-4-25(5-2)23(28)15-26-14-21(17-10-6-8-12-19(17)26)30-16-22(27)24-18-11-7-9-13-20(18)29-3/h6-14H,4-5,15-16H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHFLXHQPMGRPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-diethyl-2-[3-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide, also known by its CAS number 877658-03-2, is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H27N3O3S
- Molecular Weight : 425.5 g/mol
- Purity : Typically around 95% for research applications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to modulate the activity of specific proteins and enzymes, influencing several cellular processes. The exact pathways remain under investigation, but preliminary studies suggest that it may exhibit anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have indicated that compounds with similar indole structures often exhibit significant anticancer properties. For instance, indole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of Bcl-2 family proteins .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Research on related compounds has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antibacterial effects .
Research Findings and Case Studies
Case Studies
-
Indole Derivatives in Cancer Therapy :
A recent study evaluated a series of indole-based compounds for their cytotoxic effects on human cancer cell lines. The lead compound demonstrated a remarkable ability to induce apoptosis in A-431 and Jurkat cells, suggesting a promising avenue for further development . -
Antibacterial Screening :
A comparative study on various thiazole-bearing molecules, which share structural similarities with our compound, found that they possess significant antibacterial properties. The mechanism was attributed to disruption of bacterial cell wall synthesis, leading to cell lysis .
Scientific Research Applications
Chemistry
N,N-diethyl-2-[3-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions, including:
- Oxidation : This can produce sulfoxides or sulfones.
- Reduction : The amide group can be converted to an amine.
- Electrophilic Substitution : The indole core can participate in substitution reactions.
These reactions are facilitated by common reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction, typically under controlled conditions to minimize side reactions.
Biological Applications
The compound's structure makes it a valuable tool for studying biological processes. It has been investigated for its potential interactions with specific proteins and enzymes, influencing cellular mechanisms such as:
- Modulating enzyme activity.
- Acting as a ligand in receptor binding studies.
Research indicates that compounds with similar structures exhibit promising antitumor and antimicrobial activities, suggesting that this compound may possess similar properties.
Material Science
In materials science, this compound can be utilized in the synthesis of advanced materials and as a catalyst in industrial processes. Its unique functional groups allow it to participate in polymerization reactions or serve as a precursor for creating novel materials with specific properties.
Case Study 1: Antitumor Activity
A study explored the antitumor potential of compounds related to this compound. Results indicated that derivatives exhibited significant cytotoxicity against various cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity.
Case Study 2: Enzyme Modulation
Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings demonstrated that it could effectively inhibit certain enzymes, suggesting its potential use in drug development aimed at metabolic disorders.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Group
- N,N-Diethyl-2-[3-({[4-(Trifluoromethoxy)phenyl]carbamoyl}methanesulfonyl)-1H-indol-1-yl]acetamide (CAS: 878056-75-8) Structural Difference: Replaces the 2-methoxyphenyl group with a 4-(trifluoromethoxy)phenyl moiety and uses a sulfonyl (-SO₂-) linkage instead of sulfanyl (-S-).
Core Heterocycle Modifications
- N-Alkyl-2-(3-Phenylquinoxalin-2-ylsulfanyl)acetamides Structural Difference: Substitutes the indole core with a quinoxaline ring. Synthesis: Achieved via nucleophilic substitution between thiols and haloacetamides, yielding 73–85% .
Sulfanyl vs. Sulfonamide Linkages
- 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-(methylsulfonyl)acetamide
Triazole and Oxadiazole Hybrids
- 2-({5-[1-(Benzenesulfonyl)-1H-indol-3-yl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide Structural Difference: Incorporates a triazole ring and benzenesulfonyl group. However, the bulky substituents may limit solubility .
- N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
Physicochemical and Pharmacokinetic Properties
*Calculated using ChemDraw.
Q & A
Q. What are the standard synthetic routes for N,N-diethyl-2-[3-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide?
Synthesis typically involves three key steps: (1) formation of the indole core via cyclization of substituted phenylhydrazines, (2) introduction of the sulfanyl group via thiol-alkylation or nucleophilic substitution, and (3) amide coupling using carbodiimide-based reagents. For example, analogous acetamide derivatives have been synthesized using acetic anhydride-mediated acylation under reflux conditions . Precise stoichiometric control and temperature monitoring are critical to avoid side reactions like over-acylation or sulfanyl group oxidation.
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹), while nuclear magnetic resonance (NMR) spectroscopy resolves the indole proton environment (δ 7.0–7.5 ppm for aromatic protons) and N,N-diethyl groups (δ 1.0–1.2 ppm for CH₃, δ 3.3–3.5 ppm for CH₂). Theoretical calculations (e.g., density functional theory, DFT) can validate experimental spectra by predicting vibrational frequencies and chemical shifts, as demonstrated for similar indole-acetamide derivatives .
Q. How can researchers assess the preliminary biological activity of this compound?
Initial screening involves in vitro assays targeting receptors or enzymes of interest. For example, COX-2 inhibition can be tested using enzyme-linked immunosorbent assays (ELISA) or fluorometric methods. Antimicrobial activity is evaluated via broth microdilution to determine minimum inhibitory concentrations (MICs). Proper controls (e.g., indomethacin for COX-2, ciprofloxacin for antimicrobials) and triplicate measurements ensure reliability .
Advanced Research Questions
Q. How can metabolic stability of this compound be improved without compromising its pharmacological activity?
Metabolic soft spots (e.g., N-deethylation or sulfanyl oxidation) can be identified using in silico tools like MetaSite . Introducing electron-withdrawing groups (e.g., fluorine) on the 2-methoxyphenyl ring reduces CYP450-mediated metabolism. Alternatively, replacing the N,N-diethyl group with a morpholine ring enhances solubility and metabolic resistance, as seen in optimized indole-acetamide analogs . Validate modifications via human liver microsome (HLM) assays and pharmacokinetic studies in rodent models.
Q. What strategies resolve contradictions between experimental and computational spectroscopic data?
Discrepancies in vibrational frequencies or chemical shifts often arise from solvent effects or conformational flexibility. Re-optimize computational models using explicit solvent parameters (e.g., polarizable continuum models) or molecular dynamics simulations to account for solvation. Cross-validate with solid-state NMR or X-ray crystallography to confirm dominant conformers .
Q. How can crystallographic data discrepancies be addressed during structure refinement?
Use SHELXL for high-resolution refinement, leveraging constraints for anisotropic displacement parameters and hydrogen bonding networks. Validate using the R1/wR2 convergence criteria and check for overfitting with the "LSTAB" command. For twinned crystals, employ the TWIN/BASF commands in SHELXTL to deconvolute overlapping reflections .
Q. What computational methods predict intermolecular interactions in crystal packing?
Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular contacts (e.g., H-bonding, π-π stacking). Pair distribution function (PDF) analysis is useful for amorphous or poorly crystalline samples. Compare results with analogous structures, such as N-(4-chlorophenyl)acetamide derivatives, to identify packing motifs .
Methodological Tables
Q. Table 1: Key Spectroscopic Benchmarks for Structural Validation
Q. Table 2: Metabolic Stability Optimization Strategies
| Modification | Effect on Stability | Pharmacological Impact |
|---|---|---|
| Fluorine substitution | Reduces CYP3A4 affinity | Retains COX-2 inhibition |
| Polar amide groups | Enhances microsomal stability | May reduce membrane permeability |
| Cyclic amine groups | Blocks N-deethylation | Improves oral bioavailability |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
